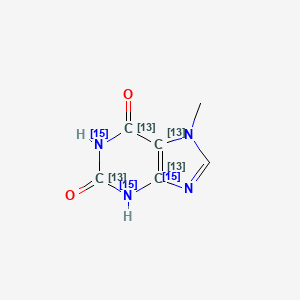

3-Methylxanthine-13C4,15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6N4O2 |

|---|---|

Molecular Weight |

173.09 g/mol |

IUPAC Name |

7-methyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

PFWLFWPASULGAN-JVYICBGUSA-N |

Isomeric SMILES |

CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 3-Methylxanthine-13C4,15N3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the stable isotope-labeled molecule, 3-Methylxanthine-13C4,15N3, in modern metabolic studies. As a key metabolite of widely consumed methylxanthines such as caffeine and the therapeutic drug theophylline, 3-Methylxanthine serves as a vital probe for understanding drug metabolism, particularly the activity of the cytochrome P450 1A2 (CYP1A2) enzyme. The incorporation of carbon-13 and nitrogen-15 isotopes into its structure provides an indispensable tool for highly sensitive and specific quantification in complex biological matrices, enabling precise pharmacokinetic and pharmacodynamic assessments.

Core Applications in Metabolic Research

The primary application of this compound lies in its use as an internal standard for isotope dilution mass spectrometry. This technique is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. By introducing a known amount of the labeled 3-Methylxanthine into a biological sample, researchers can accurately determine the concentration of the endogenous, unlabeled 3-Methylxanthine.

Key applications include:

-

Pharmacokinetic (PK) Studies: Precisely tracking the formation and elimination of 3-Methylxanthine following the administration of a parent drug like theophylline or caffeine. This allows for the accurate determination of key PK parameters such as clearance, volume of distribution, and half-life of the metabolite.

-

CYP1A2 Phenotyping: Serving as a reliable analytical standard to quantify the metabolic products of CYP1A2 activity. This is crucial for assessing an individual's metabolic capacity for various drugs and xenobiotics metabolized by this enzyme, thereby informing personalized medicine strategies.[1]

-

Drug-Drug Interaction Studies: Investigating the inhibitory or inductive effects of new chemical entities on CYP1A2 by measuring changes in the metabolic ratio of a probe substrate to 3-Methylxanthine.

-

Metabolomics: As a stable isotope tracer to elucidate complex metabolic pathways involving methylxanthines.

Quantitative Data from Metabolic Studies

The following tables summarize key quantitative data from studies investigating the metabolism and pharmacokinetics of theophylline and its metabolites, including 3-Methylxanthine.

| Parameter | Theophylline (Low Dose) | Theophylline (High Dose) | 3-Methylxanthine | Unit |

| Elimination Rate Constant | 0.00293 | - | 0.029 | min⁻¹ |

| Clearance | 1.50 | - | 14.4 | ml kg⁻¹ min⁻¹ |

| Volume of Distribution (V1) | 392 | 528 | - | ml kg⁻¹ |

| Beta | 0.00338 | 0.00198 | - | min⁻¹ |

| Data derived from a pharmacokinetic study in guinea pigs.[2] |

| Metabolite | Percentage of Theophylline Dose Excreted in Urine |

| 1,3-Dimethyluric Acid | 35 - 42% |

| 1-Methyluric Acid | 21.3 - 26.7% |

| 3-Methylxanthine | 11.5 - 13.7% |

| Unchanged Theophylline | 13.7 - 16.8% |

| Data from a study in healthy adult volunteers.[3] |

Experimental Protocols

This section outlines a detailed methodology for a typical pharmacokinetic study employing this compound as an internal standard for the quantification of 3-Methylxanthine in human plasma following oral administration of theophylline.

Study Design

A single-center, open-label study in healthy human volunteers. Subjects are administered a single oral dose of theophylline. Blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of theophylline and its metabolite, 3-Methylxanthine.

Sample Collection and Preparation

-

Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methylxanthine | 167.1 | 110.1 |

| This compound | 174.1 | 114.1 |

Note: The specific m/z values for this compound will depend on the exact number and position of the isotopic labels.

Data Analysis

Quantify the concentration of 3-Methylxanthine in each plasma sample by calculating the peak area ratio of the analyte to the internal standard (this compound). Generate a calibration curve using known concentrations of unlabeled 3-Methylxanthine spiked into a blank matrix. Use the calibration curve to determine the concentration of 3-Methylxanthine in the unknown samples. Pharmacokinetic parameters are then calculated using appropriate software.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows.

Caption: Metabolic pathway of theophylline.

Caption: Bioanalytical workflow for 3-Methylxanthine.

Conclusion

This compound is a powerful and essential tool for researchers in drug metabolism and related fields. Its use as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of its unlabeled counterpart, providing robust data for pharmacokinetic modeling, enzyme activity assessment, and metabolomic studies. The detailed experimental protocols and understanding of its role in key metabolic pathways, such as the CYP1A2-mediated metabolism of theophylline, underscore its importance in advancing our understanding of drug disposition and in the development of safer and more effective therapeutics.

References

- 1. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of theophylline and 3-methylxanthine in guinea pigs. I. Single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methylxanthine-¹³C₄,¹⁵N₃ in Elucidating Theophylline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Methylxanthine-¹³C₄,¹⁵N₃ as a critical tool in the study of theophylline metabolism. Theophylline, a methylxanthine drug historically used in the treatment of respiratory diseases, undergoes complex biotransformation in the liver, leading to the formation of several metabolites, including 3-methylxanthine. The use of stable isotope-labeled internal standards, such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is paramount for the accurate quantification of these metabolites, enabling precise pharmacokinetic and metabolic profiling.

The Metabolic Fate of Theophylline: Formation of 3-Methylxanthine

Theophylline is extensively metabolized in the liver, with approximately 90% of the administered dose being converted into various metabolites.[1] The primary metabolic pathways are N-demethylation and 8-hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system.

The formation of 3-methylxanthine occurs via N-demethylation at the N1 position of the theophylline molecule. This reaction is primarily mediated by the CYP1A2 isozyme.[1] While 8-hydroxylation to form 1,3-dimethyluric acid is the major metabolic route (accounting for up to 60% of metabolism), the N-demethylation pathway leading to 3-methylxanthine represents a minor but significant route, accounting for approximately 5-15% of theophylline metabolism in adults.[1] CYP2E1 has also been implicated in theophylline metabolism, particularly at higher concentrations.

The metabolic pathway can be visualized as follows:

Figure 1: Metabolic pathway of theophylline to 3-methylxanthine.

Quantitative Analysis of Theophylline and its Metabolites

The accurate quantification of theophylline and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of stable isotope-labeled internal standards, such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is the gold standard for such analyses, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters and concentration ranges for theophylline and 3-methylxanthine.

| Parameter | Theophylline | 3-Methylxanthine | Reference |

| Percentage of Metabolism | N/A | 5-15% of Theophylline Dose | [1] |

| Typical Plasma Concentration | 5-15 µg/mL (therapeutic range) | Generally low, but can accumulate in renal impairment | |

| Elimination Half-life | 7-9 hours (in adults) | Variable, dependent on further metabolism |

Method Performance Data

The table below presents typical performance characteristics of a validated LC-MS/MS method for the quantification of theophylline and its metabolites.

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) | Reference |

| Theophylline | 50 | 50 - 5000 | < 15% | ± 15% | |

| 3-Methylxanthine | 50 | 50 - 5000 | < 15% | ± 15% | |

| 1-Methylxanthine | 50 | 50 - 5000 | < 15% | ± 15% | |

| 1,3-Dimethyluric Acid | 50 | 50 - 5000 | < 15% | ± 15% |

Experimental Protocols

The following section details a representative experimental protocol for the quantitative analysis of theophylline and its metabolites in human plasma using 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard.

Materials and Reagents

-

Theophylline, 3-Methylxanthine, 1-Methylxanthine, and 1,3-Dimethyluric Acid analytical standards

-

3-Methylxanthine-¹³C₄,¹⁵N₃ (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add a specific amount of 3-Methylxanthine-¹³C₄,¹⁵N₃ solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly employed.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: The analysis is performed in positive ion mode using multiple reaction monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Theophylline | 181.1 | 124.1 |

| 3-Methylxanthine | 167.1 | 110.1 |

| 1-Methylxanthine | 167.1 | 124.1 |

| 1,3-Dimethyluric Acid | 197.1 | 140.1 |

| 3-Methylxanthine-¹³C₄,¹⁵N₃ (IS) | 174.1 | 114.1 |

Note: The exact m/z values for the labeled internal standard may vary slightly depending on the specific labeling pattern.

Experimental Workflow

The overall experimental workflow for the quantitative analysis is depicted below.

Figure 2: Experimental workflow for quantitative analysis.

Conclusion

The use of 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard is indispensable for the reliable and accurate quantification of 3-methylxanthine, a key metabolite of theophylline. This technical guide has provided a comprehensive overview of the metabolic pathway, quantitative data, and a detailed experimental protocol to aid researchers in their studies of theophylline pharmacokinetics and metabolism. The methodologies described herein, when properly validated, will ensure the generation of high-quality data essential for drug development and clinical research.

References

An In-depth Technical Guide to the Synthesis and Purity of 3-Methylxanthine-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity of the isotopically labeled compound 3-Methylxanthine-¹³C₄,¹⁵N₃. This molecule is a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard in clinical mass spectrometry. The incorporation of four ¹³C atoms and three ¹⁵N atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.

Synthesis of 3-Methylxanthine-¹³C₄,¹⁵N₃

The synthesis of 3-Methylxanthine-¹³C₄,¹⁵N₃ is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. While specific proprietary methods may vary between manufacturers, a common and logical synthetic approach involves the cyclization of a labeled imidazole precursor followed by methylation.

A plausible synthetic route starts from isotopically labeled precursors to construct the core xanthine structure. For instance, a plausible method involves the reaction of a labeled 4-amino-5-carboxamide imidazole derivative with a labeled formic acid equivalent.

A Representative Synthetic Protocol:

A potential synthesis route for unlabeled 3-methylxanthine involves the reaction of 4-(methylamino)-1H-imidazole-5-carboxamide with formic acid.[1] For the isotopically labeled version, this would be adapted with labeled precursors.

-

Reaction Setup: In a round-bottom flask, 4-(methylamino)-1H-imidazole-5-carboxamide-¹³C₄,¹⁵N₃ is dissolved in an appropriate solvent such as absolute ethanol.

-

Cyclization: Anhydrous formic acid (or a derivative) is added to the solution. A catalyst, such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂), may be employed to facilitate the ring-closure reaction.[1]

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Workup: Upon completion, the reaction mixture is neutralized with an aqueous solution of a base like sodium hydroxide.[1]

-

Isolation and Purification: The product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol/water, to yield 3-Methylxanthine-¹³C₄,¹⁵N₃.

Purity and Characterization

The purity of 3-Methylxanthine-¹³C₄,¹⁵N₃ is critical for its intended applications. Purity is assessed for both chemical and isotopic integrity using a suite of analytical techniques. Commercial suppliers of related isotopically labeled xanthines often report purities of ≥98%.[2][3][4]

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Mass Spectrometry (MS), NMR Spectroscopy |

| Identity Confirmation | Conforms to structure | NMR Spectroscopy, Mass Spectrometry |

Table 1: Representative Quality Control Specifications for 3-Methylxanthine-¹³C₄,¹⁵N₃

Experimental Workflow: Quantification in Biological Samples

3-Methylxanthine-¹³C₄,¹⁵N₃ is frequently used as an internal standard for the quantification of unlabeled 3-methylxanthine, a metabolite of theophylline and caffeine, in biological samples.[4] The following workflow outlines a typical application in a clinical research setting.

Caption: Workflow for quantification using an internal standard.

Signaling Pathway Involvement

3-Methylxanthine, the unlabeled analogue, is known to be a cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) inhibitor.[5] PDEs are enzymes that break down cyclic nucleotides, such as cGMP and cAMP. By inhibiting these enzymes, 3-methylxanthine can increase intracellular levels of cGMP, leading to various downstream cellular effects. The isotopically labeled version is instrumental in studying the pharmacokinetics and metabolic fate of this molecule in relation to its target pathways.

Caption: Inhibition of the cGMP pathway by 3-Methylxanthine.

References

An In-depth Technical Guide to the Chemical Properties of ¹³C and ¹⁵N Labeled 3-Methylxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylxanthine, a metabolite of caffeine and theophylline, is a purine alkaloid with significant physiological activity, including the stimulation of the central nervous system.[1][2] Its role as an inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase and an antagonist of adenosine receptors makes it a molecule of interest in various therapeutic areas.[3][4] The use of stable isotope-labeled 3-Methylxanthine, specifically with ¹³C and ¹⁵N, provides an invaluable tool for researchers in drug metabolism, pharmacokinetic studies, and metabolic profiling, allowing for precise quantification and tracing of the molecule in complex biological matrices.[5] This guide offers a comprehensive overview of the chemical properties, synthesis, and analysis of ¹³C and ¹⁵N labeled 3-Methylxanthine.

Chemical and Physical Properties

Isotopic labeling with ¹³C and ¹⁵N introduces a deliberate mass change in the 3-Methylxanthine molecule, which is the basis for its utility in tracer studies. While the fundamental chemical reactivity remains the same, the increased mass affects its physicochemical properties, which can be detected by mass spectrometry and NMR spectroscopy.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄O₂ | [6] |

| Molar Mass (unlabeled) | 166.14 g/mol | [6] |

| Melting Point | >300 °C | [6] |

| Appearance | Solid | |

| Solubility | Soluble in 1M NaOH (50 mg/mL), DMSO (2.61 mg/mL with sonication) | [7] |

Isotopic Variants

The specific properties of labeled 3-Methylxanthine depend on the number and position of the isotopic labels. For example, a commonly available variant is [¹³C₄, ¹⁵N₃]-3-Methylxanthine.

| Property | Value |

| Molecular Formula | ¹³C₄C₂H₆¹⁵N₃N¹⁶O₂ |

| Molar Mass | Approximately 173.11 g/mol |

Spectroscopic Data

The introduction of ¹³C and ¹⁵N isotopes results in predictable changes in the NMR and mass spectra of 3-Methylxanthine.

NMR Spectroscopy

The presence of ¹³C and ¹⁵N nuclei, both having a spin of I=1/2, allows for their direct observation by NMR spectroscopy and reveals coupling with adjacent nuclei.

¹H NMR Spectroscopy: The proton chemical shifts are not significantly altered by the presence of ¹³C or ¹⁵N in the core structure. However, ¹H-¹³C and ¹H-¹⁵N coupling constants can be observed.

| Proton | Unlabeled Chemical Shift (ppm) in H₂O |

| H8 | 8.02 |

| N-CH₃ | 3.51 |

Data sourced from PubChem CID 70639[6]

| Carbon | Unlabeled Chemical Shift (ppm) |

| C2 | 151.5 |

| C4 | 148.7 |

| C5 | 107.4 |

| C6 | 155.2 |

| C8 | 141.6 |

| N-CH₃ | 29.6 |

¹⁵N NMR Spectroscopy: The chemical shifts of the nitrogen atoms in the purine ring are sensitive to their chemical environment. For purine derivatives, N1 and N3 typically resonate at a higher field compared to N7 and N9.[10][11][12][13][14]

| Nitrogen | Expected Chemical Shift Range (ppm) |

| N1 | 150 - 170 |

| N3 | 150 - 170 |

| N7 | 230 - 250 |

| N9 | 240 - 260 |

ngcontent-ng-c4139270029="" class="ng-star-inserted">Expected ranges based on data for related purine systems.[12][13]

Mass Spectrometry

The primary characteristic of isotopically labeled 3-Methylxanthine in mass spectrometry is the mass shift of the molecular ion and its fragments.

Electrospray Ionization (ESI-MS): In positive ion mode, 3-Methylxanthine readily forms the protonated molecule [M+H]⁺.

| Ion | Unlabeled m/z |

| [M+H]⁺ | 167.06 |

Calculated for C₆H₇N₄O₂⁺

For a [¹³C₄, ¹⁵N₃]-3-Methylxanthine, the [M+H]⁺ ion would be observed at approximately m/z 174.08.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion of unlabeled 3-Methylxanthine provides characteristic product ions. The fragmentation of the labeled analogue will show corresponding mass shifts.

| Precursor Ion (m/z) | Product Ions (m/z) |

| 167 | 139, 111, 96, 68 |

Common fragments observed for methylxanthines.

Experimental Protocols

Synthesis of ¹³C and ¹⁵N Labeled 3-Methylxanthine

A common strategy for synthesizing isotopically labeled N-methylated xanthines is through the methylation of a suitable precursor with a labeled methylating agent. For example, to synthesize [3-methyl-¹³C]-3-Methylxanthine, one could adapt procedures for the methylation of xanthine.

Example Protocol: Synthesis of [3-methyl-¹³C]-3-Methylxanthine

-

Starting Material: Xanthine.

-

Labeled Reagent: [¹³C]Methyl iodide ([¹³C]H₃I).

-

Reaction: The methylation is typically carried out in an alkaline solution, such as aqueous sodium hydroxide or methanolic potassium hydroxide.

-

Procedure:

-

Dissolve xanthine in the alkaline solution.

-

Add [¹³C]methyl iodide to the solution.

-

Stir the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture.

-

Purify the product using column chromatography or recrystallization.

-

This is an illustrative protocol based on the synthesis of related labeled methylxanthines.[15] For the synthesis of multiply labeled [¹³C, ¹⁵N]-3-Methylxanthine, a more complex multi-step synthesis starting from labeled precursors would be required.[16]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantitative analysis of 3-Methylxanthine in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[17][18]

-

Loading: Load the plasma or urine sample, previously spiked with an internal standard (e.g., deuterated 3-Methylxanthine), onto the cartridge.[17][18]

-

Washing: Wash the cartridge with water to remove interfering substances.[18]

-

Elution: Elute the analyte with methanol.[17]

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[17]

LC-MS/MS Parameters

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Unlabeled: 167.1 → 139.1, 167.1 → 110.1 |

| Labeled ([¹³C₄, ¹⁵N₃]): e.g., 174.1 → 145.1 | |

| Collision Energy | Optimized for each transition |

Parameters are illustrative and require optimization for specific instrumentation.[17][19][20][21]

Metabolic and Signaling Pathways

Metabolic Pathway of 3-Methylxanthine

3-Methylxanthine is a key intermediate in the metabolism of caffeine and theophylline. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1. The main metabolic routes are N-demethylation and C8-hydroxylation.[22][23][24][25][26]

Signaling Pathway Involvement

3-Methylxanthine, like other methylxanthines, exerts its physiological effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it prevents the inhibitory effects of adenosine on neuronal activity, leading to central nervous system stimulation.[3][4]

Experimental Workflow

The use of labeled 3-Methylxanthine in a typical pharmacokinetic study involves several key steps from sample collection to data analysis.

Conclusion

¹³C and ¹⁵N labeled 3-Methylxanthine are powerful tools for elucidating the metabolic fate and physiological effects of this important methylxanthine. This guide provides a foundational understanding of its chemical properties, analytical methodologies, and biological context. The detailed protocols and data presented herein are intended to support researchers in designing and executing robust studies in drug development and metabolic research. The continued application of stable isotope labeling techniques will undoubtedly lead to further insights into the complex roles of methylxanthines in human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Xanthine(69-89-6) 13C NMR spectrum [chemicalbook.com]

- 9. bmse000127 Xanthine at BMRB [bmrb.io]

- 10. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 11. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Methylxanthine synthesis - chemicalbook [chemicalbook.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 19. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]

- 23. Cytochrome P450 3A4 and 2D6-mediated metabolism of leisure and medicinal teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolism of Drugs by Cytochrome P450 3A Isoforms | Scilit [scilit.com]

- 26. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Journey of Caffeine: A Technical Guide to Stable Isotope-Based Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of caffeine, with a special focus on the application of stable isotope labeling for precise and quantitative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing caffeine as a probe for drug metabolism or in understanding its complex biotransformation pathways.

Introduction to Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is almost entirely metabolized in the human body, with less than 3% being excreted unchanged in urine.[1][2] The liver is the primary site of caffeine metabolism, where a cascade of enzymatic reactions transforms it into various metabolites. The rate and profile of caffeine metabolism exhibit significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes.

The main metabolic pathway, accounting for 70-80% of caffeine's transformation, is N-3-demethylation to paraxanthine (1,7-dimethylxanthine).[1][2][3] This reaction is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] Other primary metabolic routes include N-1-demethylation to theobromine and N-7-demethylation to theophylline, each contributing approximately 7-8% to the overall metabolism.[1][2] A smaller fraction, around 15%, undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1][2]

The primary metabolites, particularly paraxanthine, undergo further secondary metabolism by enzymes such as CYP1A2, CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine oxidase (XO), leading to the formation of a diverse array of downstream products, including 1-methylxanthine (1X), 1-methyluric acid (1U), and 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][2]

The Role of Stable Isotopes in Caffeine Metabolism Studies

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs and other xenobiotics.[4][5] By replacing one or more atoms in the caffeine molecule with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), researchers can trace the parent compound and its metabolites through complex biological systems with high specificity and sensitivity.[6]

Key applications of stable isotopes in caffeine metabolism research include:

-

Elucidation of Metabolic Pathways: Tracing the transformation of labeled caffeine into its various metabolites helps to map out the complete metabolic network.[4]

-

Pharmacokinetic Studies: Stable isotopes enable the accurate determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Enzyme Phenotyping: The use of labeled caffeine allows for the precise measurement of the activity of key metabolizing enzymes like CYP1A2 and NAT2 through methods like the ¹³C-caffeine breath test and the analysis of urinary metabolite ratios.[2][7][8]

-

Kinetic Isotope Effects: Deuterium labeling can be used to investigate the kinetic mechanisms of enzymatic reactions by observing changes in reaction rates upon isotopic substitution.[9][10]

Quantitative Data on Caffeine Metabolism

The following tables summarize key quantitative data related to caffeine metabolism, including pharmacokinetic parameters and metabolite ratios used for enzyme phenotyping.

Table 1: Pharmacokinetic Parameters of Caffeine and its Metabolites

| Parameter | Caffeine | Paraxanthine | Theobromine | Theophylline | Reference |

| Half-life (t½) in plasma (hours) | 2.5 - 4.5 | ~6 | ~7.2 | ~7.2 | [3] |

| Time to peak plasma concentration (Tmax) (hours) | 0.25 - 2 | 8 - 10 | - | - | [3] |

Table 2: Urinary Metabolite Ratios for Enzyme Phenotyping

| Enzyme | Metabolite Ratio | Interpretation | Reference |

| CYP1A2 | (AFMU + 1U + 1X) / 17U | A higher ratio indicates higher CYP1A2 activity. | [2][11][12] |

| NAT2 | AFMU / 1X | Bimodal distribution allows for classification of individuals as slow or fast acetylators. | [5][11][12] |

| Xanthine Oxidase | 1U / 1X | A higher ratio suggests greater xanthine oxidase activity. | [5][12] |

| CYP2A6 | 17U / 17X | Used as an index of CYP2A6 activity. | [12] |

Abbreviations: AFMU = 5-acetylamino-6-formylamino-3-methyluracil; 1U = 1-methyluric acid; 1X = 1-methylxanthine; 17U = 1,7-dimethyluric acid; 17X = 1,7-dimethylxanthine (paraxanthine).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic fate of caffeine using stable isotopes.

¹³C-Caffeine Breath Test for CYP1A2 Phenotyping

The ¹³C-caffeine breath test is a non-invasive method to assess the in vivo activity of CYP1A2. The protocol involves the administration of caffeine labeled with ¹³C at the N-3 methyl position. CYP1A2-mediated demethylation releases ¹³CO₂, which is then exhaled and can be quantified.

Protocol:

-

Subject Preparation: Subjects should abstain from caffeine-containing products for at least 24 hours and all non-essential medications for 48 hours prior to the test. The test is performed after an overnight fast.[13]

-

Dose Administration: A dose of 100 mg of ¹³C-caffeine dissolved in water is administered orally.[14]

-

Breath Sample Collection: Breath samples are collected in specialized bags at baseline (before caffeine administration) and then at regular intervals (e.g., every 10-15 minutes) for a period of 90-120 minutes post-dose.[13][14]

-

Sample Analysis: The ¹³CO₂ enrichment in the expired breath is analyzed using isotope ratio mass spectrometry or infrared spectroscopy.[13][14]

-

Data Analysis: The rate of ¹³CO₂ exhalation is calculated and used to determine CYP1A2 activity. The cumulative percentage of the administered ¹³C dose recovered in the breath over a specific time period is a key parameter.[13]

Analysis of Caffeine and its Metabolites in Plasma/Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of caffeine and its metabolites in biological fluids. The use of stable isotope-labeled internal standards is crucial for accurate quantification.

Protocol:

-

Sample Preparation (Plasma):

-

To a small volume of plasma (e.g., 30-100 µL), add a protein precipitation agent such as methanol or acetonitrile containing the stable isotope-labeled internal standards (e.g., caffeine-d9, paraxanthine-d3).[1][3][15]

-

Vortex the mixture to precipitate proteins.[3]

-

Centrifuge the sample to pellet the precipitated proteins.[3]

-

Inject a small aliquot of the supernatant into the LC-MS/MS system.[3]

-

-

Sample Preparation (Urine):

-

Urine samples are typically diluted with a buffer or mobile phase containing the internal standards.[16][17]

-

Centrifugation or filtration may be performed to remove any particulate matter before injection.[17]

-

For some applications, solid-phase extraction (SPE) may be used for sample cleanup and concentration.[16][18]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation of caffeine and its metabolites is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid.[3][12]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.[15][17]

-

-

Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of its stable isotope-labeled internal standard.[18]

-

Calibration curves are constructed using known concentrations of the analytes and their internal standards.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of caffeine and a typical experimental workflow for studying its metabolism.

Caption: Primary and secondary metabolic pathways of caffeine.

Caption: Experimental workflow for a caffeine metabolism study.

Conclusion

The use of stable isotopes has revolutionized our understanding of caffeine's complex metabolic fate. This technical guide provides a foundational understanding of the key metabolic pathways, quantitative data, and detailed experimental protocols for researchers and professionals in the field. The methodologies described herein, particularly the ¹³C-caffeine breath test and LC-MS/MS analysis with stable isotope-labeled internal standards, offer robust and reliable tools for investigating drug metabolism and for the clinical phenotyping of important drug-metabolizing enzymes. As research in this area continues, these techniques will undoubtedly play a crucial role in advancing personalized medicine and optimizing drug development processes.

References

- 1. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. books.rsc.org [books.rsc.org]

- 5. [Determination of caffeine metabolite for the evaluation of N-acetyltransferase, CYP1A2 and xanthine oxidase activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparing Salivary Caffeine Kinetics of 13C and 12C Caffeine for Gastric Emptying of 50 mL Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Caffeine Metabolism Test: Insights Into Genetic Variability And Health Implications - Blogs - News [alwsci.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo evaluation of CYP1A2, CYP2A6, NAT-2 and xanthine oxidase activities in a Greek population sample by the RP-HPLC monitoring of caffeine metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Significance of the 13C-caffeine breath test for patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C-caffeine breath test identifies single nucleotide polymorphisms associated with caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 16. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enghusen.dk [enghusen.dk]

- 18. spectroscopyonline.com [spectroscopyonline.com]

Theobromine's Metabolic Fate: A Technical Guide to 3-Methylxanthine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic conversion of theobromine to 3-methylxanthine. Theobromine, a prominent methylxanthine in cocoa and tea, undergoes hepatic metabolism primarily through N-demethylation and oxidation. The formation of 3-methylxanthine, a significant metabolite, is a key pathway catalyzed by specific cytochrome P450 (CYP) enzymes. This document details the enzymatic players, presents available quantitative data, outlines experimental protocols for studying this metabolic process, and provides visual representations of the involved pathways and workflows. This guide is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development investigating the metabolic pathways of methylxanthines.

Introduction

Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally present in various plants, most notably the cacao bean (Theobroma cacao). As a result, it is a significant dietary component for consumers of chocolate and other cocoa-containing products. Understanding the metabolism of theobromine is crucial for evaluating its physiological effects, potential drug interactions, and overall impact on human health.

One of the primary metabolic routes for theobromine is N-demethylation, a process that removes a methyl group from a nitrogen atom in the xanthine structure. The N-7 demethylation of theobromine results in the formation of 3-methylxanthine (3-MX). This guide focuses specifically on this metabolic conversion, providing a comprehensive overview for the scientific community.

The Metabolic Pathway of Theobromine to 3-Methylxanthine

The transformation of theobromine into 3-methylxanthine predominantly occurs in the liver and is mediated by the cytochrome P450 superfamily of enzymes.

Key Enzymes Involved

The primary enzymes responsible for the N-7 demethylation of theobromine are isoforms of the cytochrome P450 system. Research has identified two key players in this metabolic step:

-

Cytochrome P450 2E1 (CYP2E1): This enzyme is considered the major catalyst for the conversion of theobromine to 3-methylxanthine.[1]

-

Cytochrome P450 1A2 (CYP1A2): While CYP1A2 is also involved in theobromine metabolism, its primary role is in the N-3 demethylation to form 7-methylxanthine (7-MX).[1][2] However, it may have a minor role in 3-MX formation.

The metabolic process involves the initial hydroxylation of the N-7 methyl group, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield 3-methylxanthine and formaldehyde.[2]

Signaling Pathway Diagram

The following diagram illustrates the metabolic conversion of theobromine to 3-methylxanthine.

References

Commercial Suppliers and Research Applications of 3-Methylxanthine-¹³C₄,¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and research applications of the isotopically labeled compound 3-Methylxanthine-¹³C₄,¹⁵N₃. This valuable tool is primarily utilized as an internal standard in quantitative mass spectrometry-based studies and as a tracer in metabolic research, particularly in the fields of pharmacology and toxicology.

Commercial Availability

Several reputable chemical suppliers offer 3-Methylxanthine-¹³C₄,¹⁵N₃ for research purposes. The table below summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Sizes |

| MedchemExpress | HY-50723S | 1173018-93-3 | C₂¹³C₄H₆N¹⁵N₃O₂ | Not Specified | >98% | 1 mg, 5 mg |

| Alfa Chemistry | Not specified | 1173018-93-3 | Not Specified | Not Specified | Not Specified | Inquire |

| Sigma-Aldrich | 705195 | 1173018-69-3 | ¹³C₄C₂H₆¹⁵N₃NO₂ | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥98% (CP) | 2 mg, 5 mg |

| Santa Cruz Biotechnology | sc-217777 | 1173018-93-3 | (¹³C)₄C₃H₈(¹⁵N)₃NO₂ | Not Specified | Not Specified | Inquire |

Core Applications and Experimental Methodologies

3-Methylxanthine-¹³C₄,¹⁵N₃ serves as a critical reagent in two primary research domains: as an internal standard for accurate quantification of 3-Methylxanthine and related compounds, and as a tracer to elucidate metabolic pathways.

Quantification of Theophylline Metabolites using Isotope Dilution Mass Spectrometry

3-Methylxanthine is a primary metabolite of theophylline, a widely used therapeutic drug for respiratory diseases. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like 3-Methylxanthine-¹³C₄,¹⁵N₃ is the gold standard for such analyses, as it corrects for matrix effects and variations in sample preparation and instrument response.

A general experimental workflow for the quantification of 3-methylxanthine in a biological sample (e.g., plasma, urine) using LC-MS/MS is depicted below.

Figure 1. A generalized workflow for the quantification of 3-methylxanthine in biological samples.

Detailed Experimental Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled 3-methylxanthine in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a stock solution of 3-Methylxanthine-¹³C₄,¹⁵N₃ in the same solvent.

-

Generate a series of calibration standards by spiking known concentrations of the unlabeled 3-methylxanthine into a blank biological matrix.

-

Prepare a working internal standard solution of 3-Methylxanthine-¹³C₄,¹⁵N₃ at a fixed concentration.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To a defined volume of the sample, add a precise volume of the internal standard working solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol) in a 3:1 ratio (solvent:sample).

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, employ solid-phase extraction (SPE) using a suitable cartridge to isolate the analyte and internal standard.

-

Transfer the supernatant (or eluted fraction from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of 3-methylxanthine from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled 3-methylxanthine and the ¹³C₄,¹⁵N₃-labeled internal standard.

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 3-methylxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Labeling Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. By introducing a ¹³C and ¹⁵N-labeled precursor, researchers can follow its incorporation into downstream metabolites, providing insights into pathway dynamics and flux.

The general logic for a metabolic labeling experiment using 3-Methylxanthine-¹³C₄,¹⁵N₃ is outlined in the following diagram.

A Technical Guide to the Natural Isotopic Abundance of 3-Methylxanthine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural isotopic abundance of elements constituting 3-Methylxanthine (C₆H₆N₄O₂), a significant metabolite of caffeine and theophylline. Understanding the isotopic composition of this molecule is crucial for applications ranging from metabolic studies and drug authentication to advanced biochemical research. This document outlines the theoretical natural abundance, details the primary experimental protocol for its determination, and illustrates a key signaling pathway influenced by this compound.

Quantitative Isotopic Data

The natural abundance of an isotope refers to its relative prevalence in nature compared to other isotopes of the same element. For a molecule like 3-Methylxanthine, its overall isotopic signature is a composite of the natural abundances of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.

While the precise isotopic composition of a specific 3-Methylxanthine sample can only be determined experimentally, the following table summarizes the accepted average natural abundances for the stable isotopes of its elemental components. These values serve as a fundamental baseline for any isotopic analysis.

| Element | Isotope | Molar Mass (u) | Natural Abundance (%) |

| Hydrogen (H) | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon (C) | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen (N) | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen (O) | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Source: Data compiled from the 1997 IUPAC Subcommittee for Isotopic Abundance Measurements.[1] |

Experimental Protocol: Isotope Ratio Mass Spectrometry (IRMS)

The gold standard for determining the isotopic abundance in organic compounds is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) .[2][3][4] This technique provides high-precision measurements of the ratios between heavy and light stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N).

-

Sample Preparation:

-

Purification: The 3-Methylxanthine sample must be purified to >99% to avoid isotopic contamination from other compounds. High-Performance Liquid Chromatography (HPLC) is a suitable method.

-

Weighing: A microbalance is used to weigh a precise amount of the purified, dried sample (typically 0.1-1.0 mg) into a small tin or silver capsule. Tin capsules are used for C/N analysis, while silver is used for O/H analysis.[2]

-

Standardization: A set of internationally recognized isotopic reference materials (e.g., Vienna Pee Dee Belemnite for carbon) must be prepared in the same manner to calibrate the instrument and ensure data accuracy.

-

-

Elemental Analysis (Combustion or Pyrolysis):

-

The capsule containing the sample is dropped into a high-temperature reactor (furnace) within the Elemental Analyzer.

-

For ¹³C and ¹⁵N Analysis (Combustion): The sample undergoes flash combustion at ~1000°C in the presence of a pulse of pure oxygen.[3] This process quantitatively converts the 3-Methylxanthine into simple gases: CO₂, N₂, H₂O, and SOₓ.

-

The resulting gas mixture passes through a reduction furnace (typically containing copper) to convert nitrogen oxides (NOₓ) to N₂ and remove excess oxygen.

-

Water is removed using a chemical trap.

-

-

Gas Chromatography and Introduction to IRMS:

-

Mass Spectrometry:

-

Ionization: Within the ion source, the gas molecules are bombarded with electrons, creating positively charged ions (e.g., ¹²C¹⁶O₂⁺, ¹³C¹⁶O₂⁺, ¹⁴N¹⁴N⁺, ¹⁴N¹⁵N⁺).[3]

-

Acceleration & Separation: The ions are accelerated into a magnetic sector, which bends the ion beams. The radius of curvature is dependent on the mass-to-charge ratio (m/z) of the ions; heavier ions are deflected less than lighter ones.

-

Detection: The separated ion beams are simultaneously collected by a multiple-collector system (Faraday cups).[2] The instrument measures the ratios of the ion currents (e.g., m/z 45/44 for CO₂ and 29/28 for N₂).

-

-

Data Analysis:

-

The measured isotope ratios of the sample are compared to those of the calibrated international standards.

-

Results are typically expressed in delta (δ) notation in parts per mil (‰), which represents the deviation of the sample's isotope ratio from the standard's ratio.

-

Caption: Workflow for isotopic analysis of 3-Methylxanthine via EA-IRMS.

Biological Context: Signaling Pathways

3-Methylxanthine, a metabolite of caffeine, exerts its physiological effects primarily through two mechanisms: it is a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[5][6][7][8] By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on neurons, leading to stimulation of the central nervous system.[9][10]

The diagram below illustrates the canonical adenosine signaling pathway and the antagonistic action of 3-Methylxanthine. Adenosine typically binds to its receptor (e.g., A₁), which inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and leading to downstream inhibitory effects. 3-Methylxanthine competes with adenosine for receptor binding, thereby preventing this inhibitory cascade.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. ap.smu.ca [ap.smu.ca]

- 3. openpub.fmach.it [openpub.fmach.it]

- 4. web.gps.caltech.edu [web.gps.caltech.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. acpjournals.org [acpjournals.org]

- 7. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Theophylline and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of theophylline and its primary metabolites. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This guide covers the absorption, distribution, metabolism, and excretion of theophylline, with a focus on quantitative data, experimental methodologies, and the key metabolic pathways involved.

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for many years. Its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic profile to ensure efficacy while minimizing the risk of toxicity. The pharmacokinetics of theophylline are known to be influenced by a variety of factors including age, smoking status, and co-administration of other drugs, primarily due to its extensive hepatic metabolism.

Pharmacokinetic Profile

Theophylline is well-absorbed orally, distributes widely in the body, and is primarily eliminated through hepatic metabolism. The following sections detail the key pharmacokinetic parameters of theophylline and its major metabolites.

Absorption

Following oral administration of immediate-release formulations, theophylline is rapidly and completely absorbed, with an oral bioavailability of approximately 96%.[1] The rate of absorption can be influenced by the formulation (e.g., sustained-release preparations) and the presence of food.[2]

Distribution

Theophylline distributes into the body's fat-free tissues and water.[1] Its apparent volume of distribution (Vd) is approximately 0.3 to 0.7 L/kg.[3] It is about 40% bound to plasma proteins, mainly albumin.[1] The volume of distribution is best estimated using ideal body weight (IBW) rather than total body weight (TBW), particularly in obese patients.[4][5]

Metabolism

Approximately 90% of a theophylline dose is metabolized in the liver in adults.[6][7] The primary metabolic pathways are N-demethylation and 8-hydroxylation, which are catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, and to a lesser extent, CYP2E1.[3][6][8] A minor pathway involves N-methylation to caffeine.[6][7]

The main metabolites of theophylline are:

-

1,3-dimethyluric acid (1,3-DMU) : Formed via 8-hydroxylation, this is the major metabolite.[6][9]

-

1-methyluric acid (1-MU) : Formed from the intermediate 1-methylxanthine.[6][9]

-

3-methylxanthine (3-MX) : An active metabolite with about one-tenth the pharmacological activity of theophylline.[6][7]

The formation of 1-methyluric acid involves an initial 3-demethylation to 1-methylxanthine (1-MX), which is then rapidly oxidized by xanthine oxidase (XDH) to 1-methyluric acid.[6][10]

Excretion

Theophylline and its metabolites are primarily excreted in the urine. In adults, about 10-15% of the dose is excreted as unchanged theophylline.[1][7] The majority is excreted as 1,3-dimethyluric acid (35-42%), 1-methyluric acid (21-26.7%), and 3-methylxanthine (11.5-15%).[7][9] In neonates, up to 50% of a theophylline dose may be excreted unchanged in the urine.[1][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for theophylline and its major metabolites.

Table 1: Pharmacokinetic Parameters of Theophylline

| Parameter | Value | Reference(s) |

| Oral Bioavailability (F) | 96% | [1] |

| Volume of Distribution (Vd) | 35 L (approx. 0.45 L/kg) | [1][11] |

| Clearance (CL) | 3 L/h | [1] |

| Half-life (t1/2) | 8 hours (in adult non-smokers) | [1][12] |

| Protein Binding | 40% | [1][12] |

Table 2: Urinary Excretion of Theophylline and its Metabolites

| Compound | Percentage of Dose Excreted in Urine | Reference(s) |

| Theophylline (unchanged) | 10-15% (adults) | [1][7] |

| 1,3-dimethyluric acid (1,3-DMU) | 35-42% | [7][9] |

| 1-methyluric acid (1-MU) | 20-26.7% | [7][9] |

| 3-methylxanthine (3-MX) | 11.5-20% | [7][9] |

Table 3: Half-life of Theophylline in Various Populations

| Population | Half-life (hours) | Reference(s) |

| Premature Neonates | 30 | [12] |

| Neonates | 24 | [12] |

| Children (1-9 years) | 3.5 | [12] |

| Adult Non-smokers | 8 | [12] |

| Adult Smokers | 5 | [12] |

| Patients with Hepatic Impairment | 24 | [12] |

| Patients with Congestive Heart Failure | 12-24 | [12] |

| Elderly | 12 | [12] |

Experimental Protocols

The quantification of theophylline and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.

Sample Preparation

For Serum/Plasma Samples:

-

To 100 µL of serum or plasma, add an internal standard (e.g., 8-chlorotheophylline or β-hydroxyethyl theophylline).[13][14]

-

Precipitate proteins by adding an organic solvent such as acetone or a mixture of chloroform-isopropanol (85:15).[13][14]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.[14]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.[14]

For Urine Samples:

-

Urine samples can often be diluted with the mobile phase and directly injected into the HPLC system.[15]

-

Alternatively, a clean-up step using anion exchange chromatography can be employed to remove interfering endogenous substances.[13]

-

Add an internal standard to the diluted urine sample before injection.[15]

HPLC Method

-

Column: A C18 reverse-phase column is typically used for the separation.[14][16]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 10 mM sodium phosphate).[13] The ratio can be adjusted for optimal separation (e.g., 60:40 methanol:water).[16]

-

Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[16][17]

-

Detection: UV detection is performed at a wavelength of approximately 275-280 nm.[16][17]

-

Quantification: The concentration of theophylline and its metabolites is determined by comparing the peak height or peak area ratios of the analytes to the internal standard against a calibration curve.[15]

Visualizations

Metabolic Pathway of Theophylline

Caption: Metabolic pathways of theophylline.

Experimental Workflow for Theophylline Pharmacokinetic Analysis

Caption: Experimental workflow for a theophylline pharmacokinetic study.

Conclusion

The pharmacokinetics of theophylline are complex and subject to significant inter-individual variability. A comprehensive understanding of its absorption, distribution, metabolism, and excretion is paramount for its safe and effective use. This guide provides essential quantitative data, detailed experimental protocols, and clear visual representations of the metabolic pathways and analytical workflows to aid researchers and drug development professionals in their work with this important therapeutic agent. The provided information underscores the critical role of hepatic metabolism, particularly by CYP1A2, in the clearance of theophylline and highlights the need for careful consideration of factors that can influence its pharmacokinetic profile.

References

- 1. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 2. Update on the pharmacodynamics and pharmacokinetics of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of body fat on the volume of distribution of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volume of distribution of theophylline in acute exacerbations of reversible airway disease. Effect of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. drugs.com [drugs.com]

- 8. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]

- 12. Theophylline - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Methodological & Application

Application Note: High-Throughput Analysis of 3-Methylxanthine in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-methylxanthine in biological samples, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 3-Methylxanthine-¹³C₄,¹⁵N₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is suitable for clinical research, therapeutic drug monitoring, and metabolomic studies involving theophylline and caffeine metabolism.[3][4][5]

Introduction

3-Methylxanthine is a key metabolite of the widely used pharmaceutical drug theophylline and a minor metabolite of caffeine.[4][5] Accurate quantification of 3-methylxanthine is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient exposure.[6][7] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[6][7][8] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is critical for correcting analytical variability, thereby ensuring reliable and reproducible results.[1][2] This document provides a detailed protocol for the extraction and LC-MS/MS analysis of 3-methylxanthine from human plasma.

Experimental

Materials and Reagents

-

3-Methylxanthine (Analyte)

-

3-Methylxanthine-¹³C₄,¹⁵N₃ (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Blank)

Sample Preparation

A protein precipitation method is employed for the extraction of 3-methylxanthine from plasma samples.

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 50 µL of the internal standard working solution (containing 3-Methylxanthine-¹³C₄,¹⁵N₃).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic (e.g., 90% A, 10% B) or a shallow gradient depending on co-eluting interferences[8] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV[9] |

| Source Temperature | 120°C[9] |

| Desolvation Temperature | 300°C[9] |

| Desolvation Gas Flow | 600 L/hr[9] |

| Cone Gas Flow | 60 L/hr[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methylxanthine | 167.1 | 110.1 | 20 |

| 3-Methylxanthine-¹³C₄,¹⁵N₃ | 174.1 | 114.1 | 20 |

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 3: Representative Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

The use of 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard effectively mitigates the variability introduced by matrix effects, leading to high precision and accuracy in the quantification of 3-methylxanthine across different plasma samples.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 3-Methylxanthine.

Caption: Simplified metabolic pathway of caffeine and theophylline leading to 3-methylxanthine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of 3-methylxanthine in biological matrices. The incorporation of the stable isotope-labeled internal standard, 3-Methylxanthine-¹³C₄,¹⁵N₃, is paramount for achieving the accuracy and precision required in clinical and research settings. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. LC-MS/MS-based metabolomic analysis of caffeine-degrading fungus Aspergillus sydowii during tea fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS method for the simultaneous analysis of methylxanthines

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides a highly selective and sensitive approach for the simultaneous analysis of methylxanthines, such as caffeine, theobromine, theophylline, and their metabolites like paraxanthine. This technique is essential for researchers, scientists, and drug development professionals in various fields, including pharmacology, clinical toxicology, and food science, due to its ability to accurately quantify these compounds in complex biological matrices.[1][2][3]

Introduction to Methylxanthine Analysis

Methylxanthines are a class of purine alkaloids commonly found in products like coffee, tea, and chocolate.[4] They exhibit a range of pharmacological effects, primarily acting as central nervous system stimulants.[5] Caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) are the most well-known members of this group.[4] Given their widespread consumption and therapeutic use, a robust analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food quality control. LC-MS/MS has become the preferred method over techniques like UV detection due to its superior sensitivity and selectivity, which minimizes interference from endogenous compounds in biological fluids.[1]

Principle of the Method

This method utilizes liquid chromatography (LC) to separate the target methylxanthines from other components in a sample matrix. Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions for each analyte are selected and fragmented to produce characteristic product ions. This process ensures high specificity and allows for precise quantification.[1][2]

Detailed Experimental Protocol

This protocol describes a general procedure for the simultaneous determination of caffeine, paraxanthine, theobromine, and theophylline in human plasma.

Materials and Reagents

-

Analytes: Caffeine, Paraxanthine, Theobromine, Theophylline reference standards

-

Internal Standards (IS): Isotopically labeled analogs (e.g., ¹³C₃-caffeine, theobromine-d₆)[3]

-

Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade), Water (LC-MS grade), Formic Acid

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)[1][2][6]

-

Biological Matrix: Drug-free human plasma for calibration standards and quality controls

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of each methylxanthine and internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Create intermediate working solutions by diluting the stock solutions with a methanol/water mixture.

-

Calibration Standards: Prepare calibration standards by spiking drug-free plasma with the working solutions to achieve a concentration range, for example, from 0.05 to 10 µg/mL.[7]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation: Solid Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample, add the internal standard solution. Add 1 mL of water to dilute the sample.[1]

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1]

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the target analytes with 2 mL of methanol.[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25°C. Reconstitute the residue in 200 µL of the LC mobile phase.[1]

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm)[1][8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[7][8] |

| Flow Rate | 0.2 - 0.7 mL/min[7][9] |

| Injection Volume | 10 µL |

| Column Temp. | Ambient or 35°C[7] |

| Gradient | Optimized for analyte separation (e.g., starting with 10% B, increasing to 90% B) |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Mode[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | Optimized for system (e.g., 5500 V) |

| Source Temp. | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Caffeine | 195.1 | 138.1 |

| Paraxanthine | 181.1 | 124.1 |

| Theobromine | 181.1 | 124.0 |

| Theophylline | 181.1 | 124.0 |

| ¹³C₃-Caffeine (IS) | 198.1 | 140.1 |

Note: Theophylline, theobromine, and paraxanthine are isomers and have the same precursor/product ions; their separation is achieved chromatographically. Fragmentation patterns can be confirmed by direct infusion.[3][10]

Experimental Workflow Visualization

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]